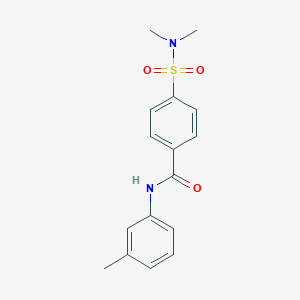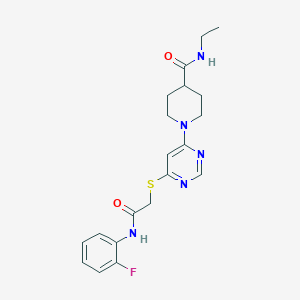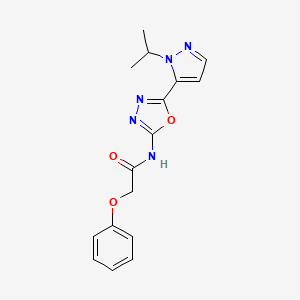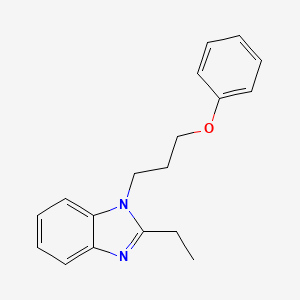![molecular formula C16H16N2O3S B2500031 3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034341-92-7](/img/structure/B2500031.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a novel molecule that has been the subject of various studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with basic building blocks and proceeding through various intermediates. For instance, the synthesis of a pyrazole derivative with a benzo[d][1,3]dioxol moiety involved condensation reactions and was characterized by spectral methods . Similarly, the synthesis of benzodioxaphosphole-tetrazol-thiophene carboxamides required a series of condensation reactions starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing details such as dihedral angles and conformation . For example, the pyrazole derivative mentioned earlier crystallized in the triclinic crystal system and exhibited a twisted conformation between the pyrazole and thiophene rings . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability of the crystal packing . Additionally, the reactivity of these compounds can be influenced by the presence of functional groups, such as carboxamide, which can participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with benzo[d][1,3]dioxol and thiophene moieties have been studied using techniques like thermogravimetric analysis, which provides information on thermal stability . Spectral characterization, including FT-IR, NMR, and UV-visible spectra, helps in understanding the electronic structure and the nature of chemical bonds . Theoretical calculations, such as DFT, complement these experimental techniques by predicting properties like molecular electrostatic potential and nonlinear optical behavior .
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis of novel compounds with similar structures, exploring their potential in various biological activities. For instance, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, showing potent antioxidant activities in comparison to well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). This research highlights the potential of such compounds in addressing oxidative stress-related diseases.
Biological Activities
Compounds with structures related to the query have been evaluated for their antitumor, antibacterial, and antimicrobial activities. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized as potent antitumor and antibacterial agents, showing significant activity against liver, colon, and lung cancer cell lines, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Luminescence and Aggregation-Enhanced Emission
Research into the luminescent properties of related compounds, such as pyridyl substituted benzamides, has demonstrated potential applications in materials science, particularly in the development of materials with aggregation-enhanced emission properties (Srivastava et al., 2017). These findings could lead to new advancements in optoelectronic devices.
Drug Discovery and Molecular Docking
The compound has also been implicated in drug discovery efforts, with related structures being synthesized and evaluated for their biological activities through molecular docking studies. For instance, the synthesis and evaluation of compounds targeting the urokinase receptor (uPAR) for potential effects on breast tumor metastasis highlight the therapeutic potential of these molecules (Wang et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(17-15-2-1-7-22-15)18-6-5-12(9-18)11-3-4-13-14(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGJOFUNGCWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)
![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)
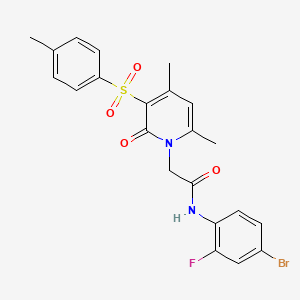
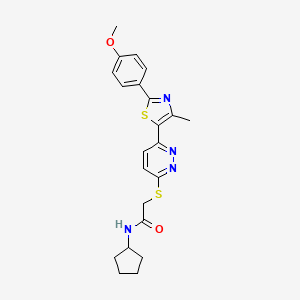


![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)

